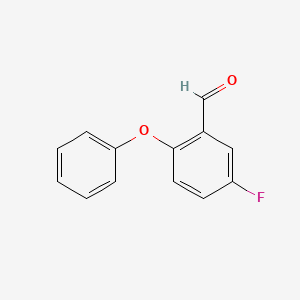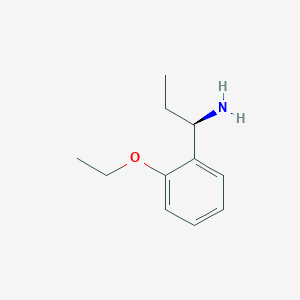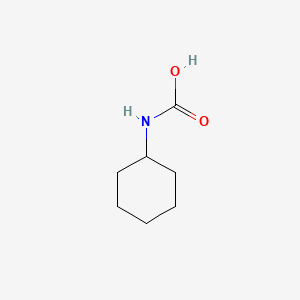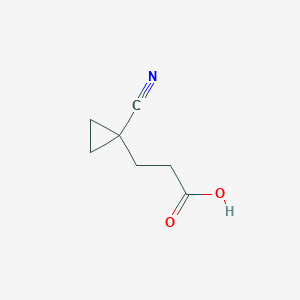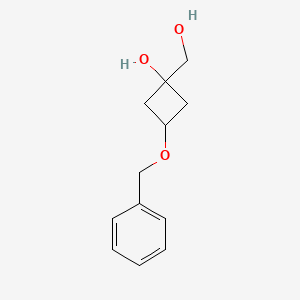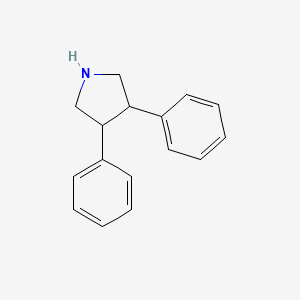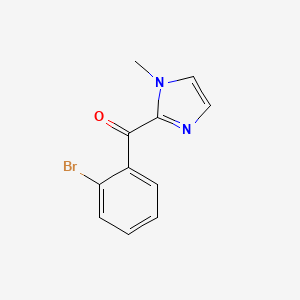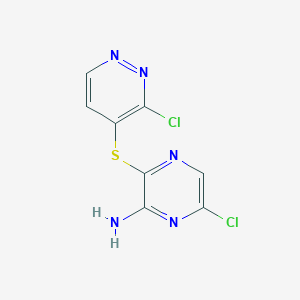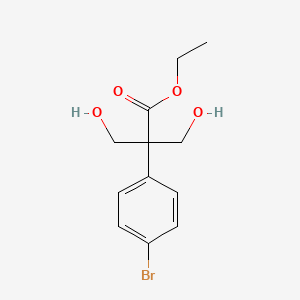
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with an appropriate ester precursor under palladium catalysis . This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production rates and reduced costs.
化学反应分析
Types of Reactions
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-3-oxo-2-(hydroxymethyl)propanoate.
Reduction: Formation of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the hydroxy and hydroxymethyl groups may contribute to its overall reactivity and stability.
相似化合物的比较
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: The presence of a methyl group instead of a halogen can alter its physical and chemical characteristics.
属性
CAS 编号 |
1423702-61-7 |
|---|---|
分子式 |
C12H15BrO4 |
分子量 |
303.15 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate |
InChI |
InChI=1S/C12H15BrO4/c1-2-17-11(16)12(7-14,8-15)9-3-5-10(13)6-4-9/h3-6,14-15H,2,7-8H2,1H3 |
InChI 键 |
YQBYLPGYPQWMOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CO)(CO)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


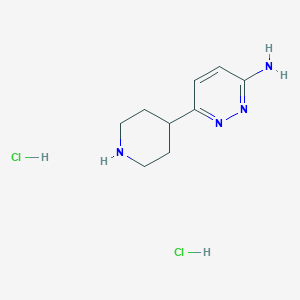
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
